

Inavolisib versus Tersolisib mechanism of action

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Compound of Interest

Compound Name:	Tersolisib
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A Comparative Guide to the Mechanisms of Action: Inavolisib versus **Tersolisib**

This guide provides a detailed, objective comparison of the mechanisms of action of two targeted cancer therapies, Inavolisib and **Tersolisib**. Both drugs are inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on molecular mechanisms, supporting experimental data, and relevant clinical outcomes.

Introduction to PI3K α Inhibition

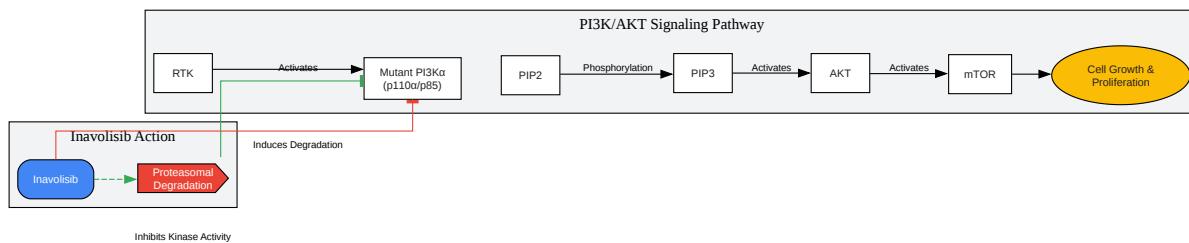
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.^{[1][2][3]} The Class IA PI3K α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, particularly in breast cancer.^[2] ^[4] Activating mutations in PIK3CA, such as the hotspot mutations E542K, E545K, and H1047R, lead to constitutive activation of the p110 α catalytic subunit, driving tumorigenesis and resistance to therapies. Both Inavolisib and **Tersolisib** are designed to target this aberrant signaling by inhibiting the mutant PI3K α protein.

Inavolisib: A Dual-Action Inhibitor and Degrader

Inavolisib (also known as GDC-0077) is a potent and highly selective small molecule inhibitor of the PI3K α isoform. Its mechanism is distinguished by a dual action: it not only inhibits the kinase activity of the p110 α subunit but also specifically induces the degradation of the mutated p110 α protein.

Mechanism of Action

- Selective Kinase Inhibition: Inavolisib binds to the ATP-binding site of the p110 α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, thereby inhibiting cellular proliferation and inducing apoptosis in PIK3CA-mutated cancer cells. Inavolisib exhibits over 300-fold greater selectivity for the α isoform compared to the β , γ , and δ isoforms, which may contribute to a more manageable safety profile by avoiding off-target effects like gastrointestinal toxicity associated with PI3K δ inhibition.
- Targeted Protein Degradation: A unique feature of Inavolisib is its ability to trigger the proteasome-mediated degradation of the mutant p110 α subunit. This degradation is dependent on receptor tyrosine kinase (RTK) activity, particularly HER2. By eliminating the oncogenic driver protein, Inavolisib achieves a more sustained and durable inhibition of PI3K signaling. This dual mechanism helps to overcome the common issue of pathway reactivation through feedback loops that can limit the efficacy of other PI3K inhibitors.



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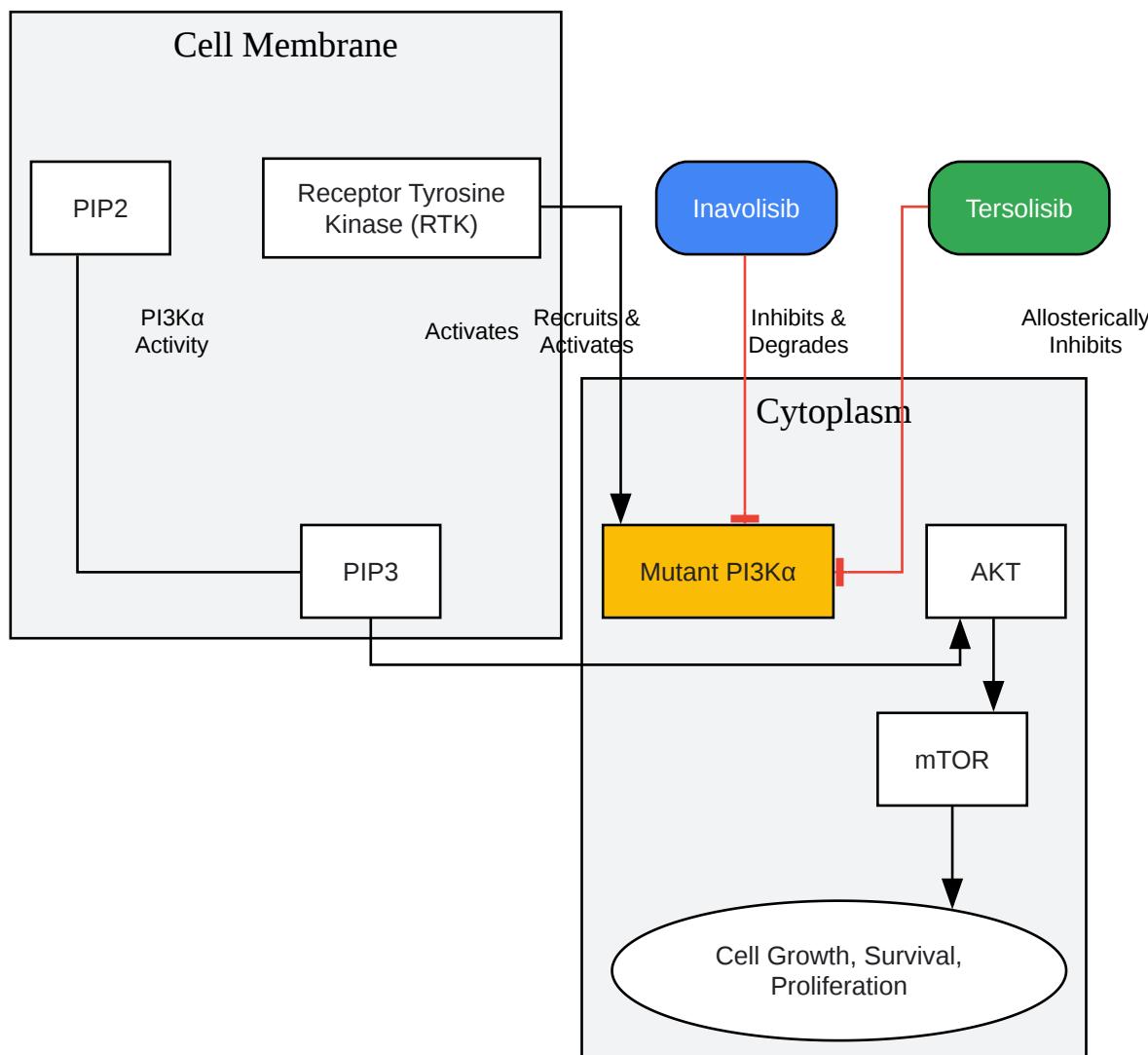
Caption: Inavolisib's dual mechanism of action on the PI3K pathway.

Tersolisib: A Mutant-Selective Allosteric Inhibitor

Tersolisib (also known as STX-478) is a highly potent, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor that selectively targets mutant forms of PI3K α . Unlike ATP-competitive inhibitors, **Tersolisib** functions as an allosteric inhibitor.

Mechanism of Action

- Mutant-Selective Allosteric Inhibition: **Tersolisib** selectively targets and allosterically binds to common PIK3CA mutant forms, including the H1047R kinase-domain mutation. This allosteric binding prevents the mutant PI3K α from adopting its active conformation, thereby inhibiting its kinase activity. This leads to the suppression of the PI3K/Akt/mTOR pathway, resulting in apoptosis and inhibition of cell growth in tumor cells expressing these mutations.
- Wild-Type Sparing: A key characteristic of **Tersolisib** is its selectivity for mutant PI3K α over the wild-type (WT) form. For instance, it exhibits 14-fold greater selectivity for mutant PI3K α over the wild-type enzyme. This "wild-type sparing" profile is intended to reduce on-target toxicities commonly seen with pan-PI3K inhibitors, such as metabolic dysfunction (e.g., hyperglycemia), by preserving normal PI3K signaling in healthy tissues.



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Caption: Sites of action for Inavolisib and **Tersolisib** on the PI3K pathway.

Comparative Performance and Efficacy Data

Quantitative data from preclinical and clinical studies highlight the distinct profiles of Inavolisib and **Tersolisib**.

Parameter	Inavolisib	Tersolisib	Reference
Target	PI3K α (p110 α)	Mutant PI3K α (e.g., H1047R)	
Binding Mode	ATP-competitive	Allosteric	
Key Mechanism	Kinase inhibition + Mutant protein degradation	Mutant-selective allosteric inhibition	
Selectivity	>300-fold for PI3K α over β , γ , δ isoforms	14-fold for mutant over wild-type PI3K α	
IC50 (H1047R mutant)	Not explicitly stated in snippets	9.4 nmol/L	

Clinical Efficacy of Inavolisib

The Phase III INAVO120 study evaluated Inavolisib in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.

Endpoint	Inavolisib Combination Arm	Placebo Combination Arm	Hazard Ratio (95% CI)	Reference
Median Progression-Free Survival (PFS)	15.0 - 17.2 months	7.3 months	0.43 (0.32 - 0.59)	
Median Overall Survival (OS)	34.0 months	27.0 months	0.67 (0.48 - 0.94)	
Objective Response Rate (ORR)	58.4% - 62.7%	25.0% - 28.0%	N/A	
Median Time to Chemotherapy	35.6 months	12.6 months	0.43 (0.30 - 0.60)	

Experimental Protocols

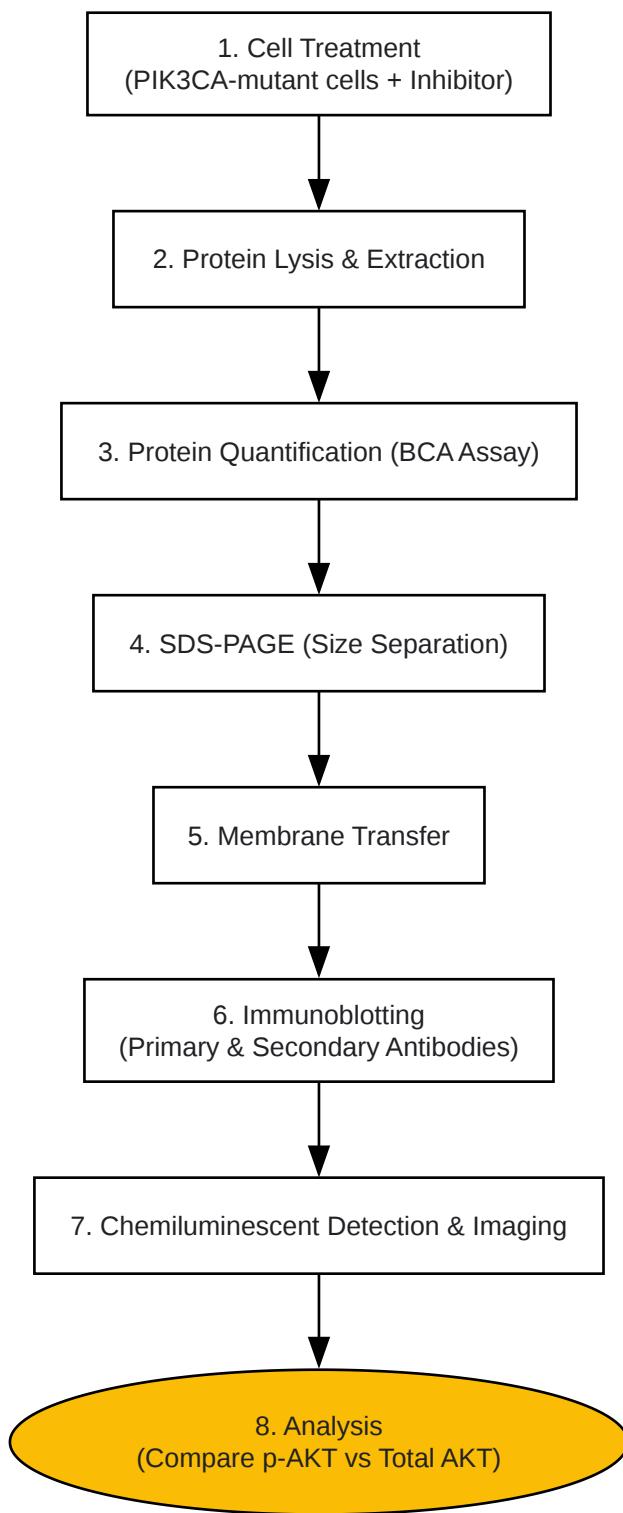
Characterization of PI3K inhibitors like Inavolisib and **Tersolisib** involves a range of standard preclinical assays.

Western Blotting for Pathway Analysis

Objective: To assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream proteins like AKT and S6 ribosomal protein.

Methodology:

- Cell Culture and Treatment: PIK3CA-mutant cancer cell lines (e.g., MCF10A-H1047R) are cultured under standard conditions. Cells are treated with varying concentrations of the inhibitor (e.g., Inavolisib, **Tersolisib**) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
- Protein Extraction: Cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin or GAPDH).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-AKT/total AKT ratio in treated cells compared to control indicates pathway inhibition.



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Caption: Standard workflow for Western blot analysis of PI3K pathway inhibition.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

- Cell Implantation: PIK3CA-mutant human cancer cells (e.g., CAL-33) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: The inhibitor (e.g., **Tersolisib** at 30 or 100 mg/kg) or a vehicle control is administered orally (p.o.) on a defined schedule (e.g., daily for 28 days).
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.
- Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement and pathway inhibition in the tumor tissue. Efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

Conclusion

Inavolisib and **Tersolisib** represent advanced, selective strategies for targeting the PI3K α pathway in cancers with PIK3CA mutations.

- Inavolisib employs a dual mechanism of potent kinase inhibition and targeted degradation of the mutant p110 α protein. This approach leads to durable pathway suppression and has demonstrated significant improvements in progression-free and overall survival in clinical trials for advanced breast cancer.
- **Tersolisib** functions as a mutant-selective, allosteric inhibitor. Its "wild-type sparing" nature is designed to optimize the therapeutic window by minimizing on-target side effects in normal tissues, a common challenge with less selective PI3K inhibitors.

The choice between these or other PI3K pathway inhibitors will depend on the specific tumor context, mutational status, desired safety profile, and further clinical data. The distinct

mechanisms of Inavolisib and **Tersolisib** highlight the ongoing innovation in precision oncology aimed at improving efficacy while managing treatment-related toxicities.

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